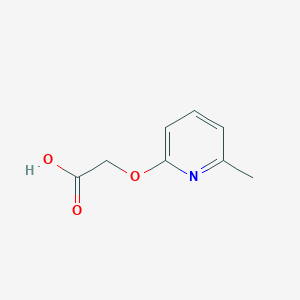
2-((6-Methylpyridin-2-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Methylpyridin-2-yl)oxy)acetic acid: is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position and an acetic acid moiety attached via an ether linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Methylpyridin-2-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 6-methylpyridine, undergoes a reaction with a suitable halogenating agent to introduce a halogen at the 2-position.
Ether Formation: The halogenated pyridine derivative is then reacted with a suitable alcohol (e.g., ethylene glycol) under basic conditions to form the ether linkage.
Acetic Acid Introduction: The resulting ether is then subjected to a reaction with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-((6-Methylpyridin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-((6-Carboxypyridin-2-yl)oxy)acetic acid.
Reduction: Formation of 2-((6-Methylpyridin-2-yl)oxy)ethanol.
Substitution: Formation of various substituted ethers depending on the nucleophile used.
科学的研究の応用
2-((6-Methylpyridin-2-yl)oxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((6-Methylpyridin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound can modulate pathways related to inflammation, microbial growth, or cellular signaling.
類似化合物との比較
Similar Compounds
- 2-((6-Methylpyridin-2-yl)methyl)acetic acid
- 2-((6-Methylpyridin-2-yl)ethanol)
- 2-((6-Methylpyridin-2-yl)propanoic acid)
Comparison
2-((6-Methylpyridin-2-yl)oxy)acetic acid is unique due to its ether linkage, which imparts different chemical properties compared to similar compounds with alkyl or alcohol linkages
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
2-(6-methylpyridin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO3/c1-6-3-2-4-7(9-6)12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChIキー |
PUUYQIYWKIBGQB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


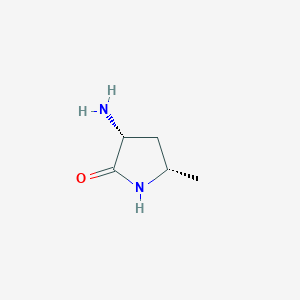
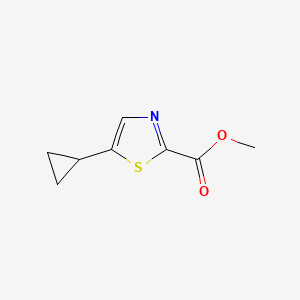
![1-{[1-(2-Bromophenyl)ethyl]amino}propan-2-ol](/img/structure/B13340759.png)

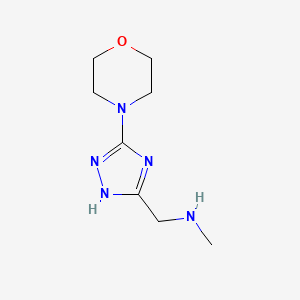
![[5-Cyclobutyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13340767.png)

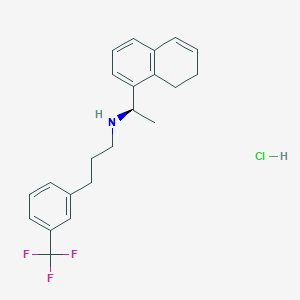
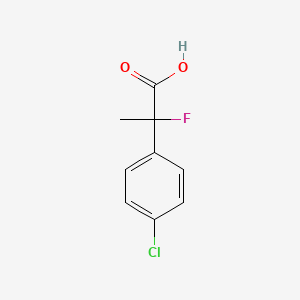
![3-[(3-Methylpentan-2-yl)amino]propan-1-ol](/img/structure/B13340796.png)
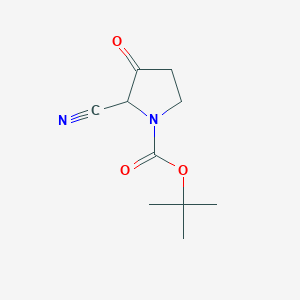

![3-[(1S)-2-Amino-1-hydroxyethyl]benzonitrile](/img/structure/B13340816.png)
![2-[4-(Morpholin-4-yl)piperidin-1-yl]acetic acid](/img/structure/B13340825.png)
